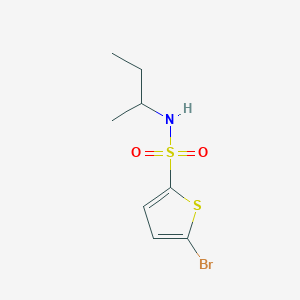![molecular formula C16H16Cl2N2O4S B296908 2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B296908.png)
2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as dicamba, is a synthetic herbicide that belongs to the chlorophenoxy family. It was first introduced in the 1960s and has since been widely used in agriculture to control broadleaf weeds in crops such as soybeans, cotton, and corn. Despite its effectiveness, dicamba has been a subject of controversy due to its potential to drift and cause damage to non-target plants. In
Mechanism of Action
Dicamba works by disrupting the plant's growth and development process. It mimics the action of the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba causes uncontrolled growth in the plant, leading to abnormal growth and eventually death.
Biochemical and Physiological Effects:
Dicamba affects the plant's physiological processes by disrupting the balance of auxin in the plant. This leads to abnormal cell division and growth, which ultimately leads to the death of the plant. Dicamba has also been shown to have toxic effects on non-target plants, including trees and ornamental plants.
Advantages and Limitations for Lab Experiments
Dicamba is a widely used herbicide in agriculture, and its effectiveness has been well documented. However, its potential to drift and cause damage to non-target plants has led to increased scrutiny and regulation. In lab experiments, dicamba can be used to study the effects of herbicides on plant growth and development, as well as to investigate potential herbicide resistance mechanisms.
Future Directions
There are several future directions for dicamba research. One area of focus is the development of dicamba formulations that are less prone to drift and cause less damage to non-target plants. Another area of research is the investigation of dicamba resistance mechanisms in weeds and the development of new herbicides to combat resistant weeds. Additionally, research is needed to better understand the long-term effects of dicamba use on soil health and the environment.
In conclusion, dicamba is a widely used herbicide in agriculture that has been the subject of controversy due to its potential to drift and cause damage to non-target plants. Its mechanism of action involves disrupting the plant's growth and development process, leading to abnormal growth and eventual death. While dicamba has been extensively studied for its effectiveness, future research is needed to develop safer formulations and investigate potential herbicide resistance mechanisms.
Synthesis Methods
Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with chloroacetic acid, followed by reaction with N-methyl-N-(methylsulfonyl)aniline. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with thionyl chloride, followed by reaction with N-methyl-N-(methylsulfonyl)aniline.
Scientific Research Applications
Dicamba has been extensively studied for its effectiveness in controlling weeds in agricultural crops. Research has also been conducted to understand its potential to drift and cause damage to non-target plants. In addition, dicamba has been studied for its potential use in combination with other herbicides to improve weed control and reduce herbicide resistance.
properties
Molecular Formula |
C16H16Cl2N2O4S |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-20(25(2,22)23)13-5-3-4-12(9-13)19-16(21)10-24-15-7-6-11(17)8-14(15)18/h3-9H,10H2,1-2H3,(H,19,21) |
InChI Key |
CKQHICUJBNUTRD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![2-{[(4-chlorophenyl)sulfonyl]-3,4-dimethylanilino}-N-cyclohexylacetamide](/img/structure/B296827.png)
![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B296830.png)
![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)

![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)
![N-(3-ethoxypropyl)-2-{[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B296847.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)